molecular formula C₁₁H₂₀N₂O₂ B1145208 (1r,2s,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane CAS No. 500556-93-4

(1r,2s,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane

Cat. No. B1145208
M. Wt: 212.29
InChI Key:
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Description

Synthesis Analysis

The synthesis of azabicyclo[2.2.1]heptane derivatives often involves multiple steps, leveraging strategies such as double alkylation, Diels-Alder reactions, and reductive cyclizations. For example, 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a related analogue, is synthesized from dimethyl-meso-2,5-dibromohexanedioate through a six-step process, highlighting the complexity and ingenuity required in constructing such molecules (Kubyshkin, Mikhailiuk, & Komarov, 2007).

Molecular Structure Analysis

The molecular structure of azabicyclo[2.2.1]heptane derivatives is characterized by their constrained bicyclic framework, which impacts their chemical reactivity and physical properties. Studies on compounds such as 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane have provided insights into the synthesis and structural characteristics of penicillin-type β-lactams, showcasing the significance of the azabicyclo[2.2.1]heptane core in medicinal chemistry (Chiba, Sakaki, Takahashi, & Kaneko, 1985).

Chemical Reactions and Properties

The azabicyclo[2.2.1]heptane structure is involved in a variety of chemical reactions, including radical additions, homoallylic radical rearrangements, and Diels-Alder reactions. These reactions facilitate the synthesis of complex molecules, such as kainoid amino acids, highlighting the utility of azabicyclo[2.2.1]heptane derivatives as precursors in organic synthesis (Hodgson, Hachisu, & Andrews, 2005).

Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

(1r,2s,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane is a versatile intermediate in the synthesis of pharmacologically significant compounds. For instance, it has been used in the efficient synthesis of epibatidine and its analogs (Singh & Basmadjian, 1997). Epibatidine is a potent analgesic, and the development of its analogs is a significant area of research. The compound has been synthesized from various intermediates, such as N-BOC-exo-2-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane, which is obtained via reactions like hydrogenation and reductive dehalogenation (Tachihara, Watanabe, & Kitahara, 2002).

Role in Advanced Organic Synthesis

The compound serves as a building block in advanced organic synthesis. For example, the synthesis of enantiomerically pure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid, a cyclic proline analogue, involves the stereoselective synthesis of corresponding α-amino ester hydrochlorides, demonstrating the compound's utility in producing complex molecular structures (Tararov et al., 2002).

Application in Conformationally Constrained Amino Acids

This compound is also pivotal in the synthesis of conformationally constrained amino acids, like 4-hydroxyprolines. These amino acids have applications in the formal synthesis of (+)-epibatidine, highlighting its relevance in creating structurally unique and biologically active molecules (Avenoza et al., 1999).

Safety And Hazards

The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a potential target .

properties

IUPAC Name

tert-butyl (1R,2S,4S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(13)8(12)6-7/h7-9H,4-6,12H2,1-3H3/t7-,8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZFZVWZIJNIEQ-XHNCKOQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1[C@H](C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1r,2s,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane

CAS RN

500556-93-4, 1000870-15-4
Record name rac-tert-butyl (1R,2S,4S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-tert-butyl (1R,2R,4S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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